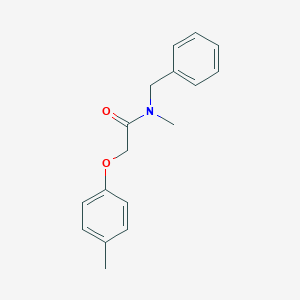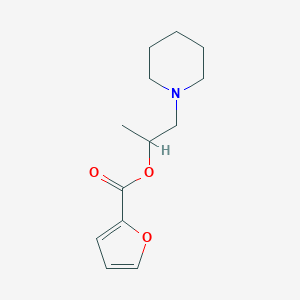
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide, also known as BMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a member of the amide class of compounds and has a molecular weight of 295.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide can inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This makes N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide a potential candidate for the development of new anticancer drugs. Another advantage of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is its versatility, as it can be used as a building block for the synthesis of novel materials and nanoparticles. However, one limitation of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is the exploration of its potential as a building block for the synthesis of novel materials and nanoparticles with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide and its effects on various physiological processes.
Métodos De Síntesis
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylbenzyl ether. The resulting compound is then reacted with N-methyl-2-chloroacetamide to form N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been used as a template for the synthesis of nanoparticles with controlled size and morphology.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-16(11-9-14)20-13-17(19)18(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Clave InChI |
DFPWRWSTKBZPES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

